N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O5S and its molecular weight is 383.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide. For instance, Vlasov et al. (2018) synthesized compounds exhibiting higher antimicrobial activity against Staphylococcus aureus than the reference drug streptomycin (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018). Similarly, Kostenko et al. (2008) developed compounds with significant antistaphylococcal activity (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).
Anticholinesterase Activity
Research by Ghanei-Nasab et al. (2016) explored the anticholinesterase activity of certain compounds, finding that most of them displayed significant activity toward acetylcholinesterase (AChE). A structure-activity relationship study highlighted that specific modifications could improve anti-AChE activity (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).
Cytotoxicity and Anticancer Activity
Research on chromeno[4,3-b]pyridine derivatives, as studied by Abd El Ghani, Elmorsy, & Ibrahim (2022), revealed their potential in breast cancer treatment. These compounds were found to exhibit high activity against the MCF-7 breast cancer cell line (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Novel Synthesis Approaches
Several studies have focused on novel synthesis methods for these compounds, enhancing their potential applications in medicinal chemistry. For example, Nikalje et al. (2017) reported on the synthesis of novel chromone-pyrimidine coupled derivatives using an environmentally friendly catalyst (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017). Vodolazhenko et al. (2012) developed a method for synthesizing chromene-3-carboxamide derivatives, contributing to the diversity of biologically active compounds (Vodolazhenko, Gorobets, Yermolayev, Musatov, Chebanov, & Desenko, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target fungal pathogens.
Mode of Action
Given its potential fungicidal activity , it may inhibit essential processes in fungal cells, leading to their death.
Biochemical Pathways
As a potential fungicide , it might disrupt key metabolic pathways in fungi, causing detrimental downstream effects.
Result of Action
If it acts as a fungicide , it would likely result in the death of fungal cells.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-12-9-14(26-13-4-2-1-3-10(12)13)16(23)19-6-7-21-17(24)15-11(5-8-27-15)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWCWPGTPVEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.